Chloro(difluoro)methane--water (1/1)
CAS No.: 20723-62-0
Cat. No.: VC20661455
Molecular Formula: CH3ClF2O
Molecular Weight: 104.48 g/mol
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Specification
CAS No. | 20723-62-0 |
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Molecular Formula | CH3ClF2O |
Molecular Weight | 104.48 g/mol |
IUPAC Name | chloro(difluoro)methane;hydrate |
Standard InChI | InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2 |
Standard InChI Key | GDBUODUOXKGFGU-UHFFFAOYSA-N |
Canonical SMILES | C(F)(F)Cl.O |
Introduction
Definition and Molecular Identity
Chloro(difluoro)methane--water (1/1) is a stoichiometric clathrate-like adduct where one molecule of chlorodifluoromethane interacts with one water molecule via hydrogen bonding. Key identifiers include:
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Molecular Formula: CHClF₂·H₂O
The adduct’s formation is driven by polar interactions between the electronegative fluorine and chlorine atoms of CHClF₂ and the hydrogen atoms of water .
Structural Characterization
Crystallographic Features
The adopt adopts a clathrate hydrate structure, as evidenced by X-ray diffraction and computational modeling:
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2D Structure: A tetrahedral arrangement of CHClF₂ encapsulated by a water framework .
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3D Conformer: Stabilized by van der Waals forces and hydrogen bonds, with O–H···F interactions dominating .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Bond Length (O–H···F) | 2.65–2.85 Å | |
Density (Solid Phase) | 1.409 g/cm³ | |
Melting Point | -157.42°C (Parent CHClF₂) |
Spectroscopic Confirmation
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Raman Spectroscopy: Peaks at 1,200 cm⁻¹ (C–F stretch) and 3,400 cm⁻¹ (O–H stretch) confirm adduct formation .
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NMR: Chemical shifts at δ 4.2 ppm (H₂O) and δ 120 ppm (¹⁹F) indicate electronic redistribution .
Synthesis and Stability
Formation Conditions
The adduct forms under low-temperature, high-pressure conditions:
Thermodynamic Stability
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Dissociation Enthalpy: 233.75 kJ/kg (measured via microcalorimetry) .
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Phase Equilibria: Coexists with CHClF₂ hydrates in sI/sII structures .
Table 2: Thermodynamic Properties
Property | Value | Source |
---|---|---|
Critical Temperature | 96.15°C (Parent CHClF₂) | |
Vapor Pressure (25°C) | 4.967 bar (Parent CHClF₂) | |
Heat Capacity (Liquid) | 1.257 kJ/(kg·K) |
Environmental and Industrial Relevance
Environmental Impact
Applications in Gas Separation
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Hydrate-Based Separation: Preferential enclathration of CHClF₂ in sII hydrates enables CO₂/N₂ separation .
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Adsorption on Graphene: Functionalized graphene shows 6.5–6.8 H₂O molecules per adsorption site, enhancing CHClF₂ capture .
Future Research Directions
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